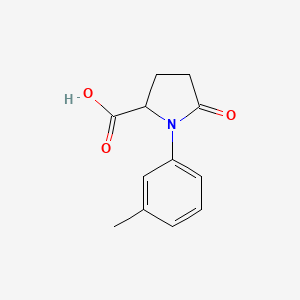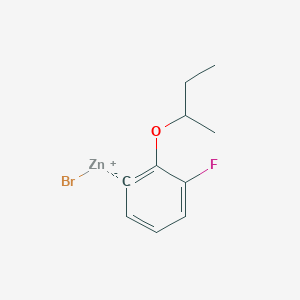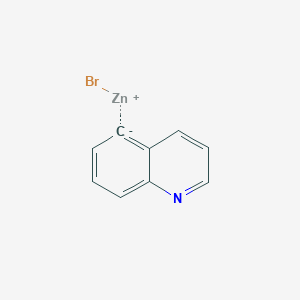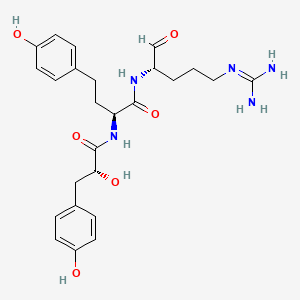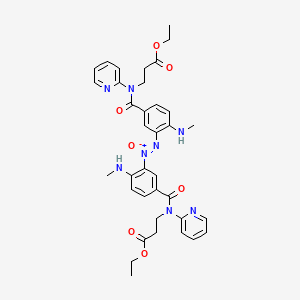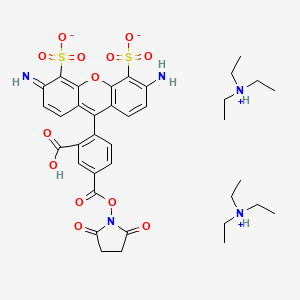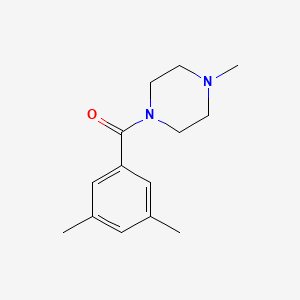
(3,5-Dimethylphenyl)(4-methylpiperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,5-Dimethylphenyl)(4-methylpiperazin-1-yl)methanone: is a chemical compound with the molecular formula C14H20N2O and a molecular weight of 232.33 g/mol . This compound is characterized by the presence of a dimethylphenyl group and a methylpiperazinyl group attached to a methanone core . It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3,5-Dimethylphenyl)(4-methylpiperazin-1-yl)methanone typically involves the reaction of 3,5-dimethylbenzoyl chloride with 4-methylpiperazine in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like dichloromethane at room temperature, followed by purification through recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction reactions can be performed using sodium borohydride or lithium aluminum hydride .
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of corresponding alcohols.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: (3,5-Dimethylphenyl)(4-methylpiperazin-1-yl)methanone is used as an intermediate in the synthesis of various organic compounds .
Biology: In biological research, this compound is used to study the interactions between small molecules and biological targets . It is often employed in the design of enzyme inhibitors and receptor modulators .
Medicine: It is investigated for its activity against various biological targets, including enzymes and receptors involved in disease pathways .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials . It is also utilized in the formulation of certain polymers and coatings .
Mechanism of Action
The mechanism of action of (3,5-Dimethylphenyl)(4-methylpiperazin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes and receptors . The compound binds to these targets, modulating their activity and influencing various biochemical pathways . The exact mechanism depends on the specific application and target being studied .
Comparison with Similar Compounds
- (3,5-Dimethoxyphenyl)(4-methylpiperazin-1-yl)methanone
- 3-((4-Methylpiperazin-1-yl)methyl)-5-nitro-1H-indole
Comparison: (3,5-Dimethylphenyl)(4-methylpiperazin-1-yl)methanone is unique due to the presence of both dimethylphenyl and methylpiperazinyl groups, which confer distinct chemical and biological properties . Compared to (3,5-Dimethoxyphenyl)(4-methylpiperazin-1-yl)methanone, the dimethyl groups in the phenyl ring of the former provide different steric and electronic effects . Similarly, 3-((4-Methylpiperazin-1-yl)methyl)-5-nitro-1H-indole has a different core structure, leading to variations in its reactivity and biological activity .
Properties
Molecular Formula |
C14H20N2O |
|---|---|
Molecular Weight |
232.32 g/mol |
IUPAC Name |
(3,5-dimethylphenyl)-(4-methylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C14H20N2O/c1-11-8-12(2)10-13(9-11)14(17)16-6-4-15(3)5-7-16/h8-10H,4-7H2,1-3H3 |
InChI Key |
COWFNBFSVSSGLV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)N2CCN(CC2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


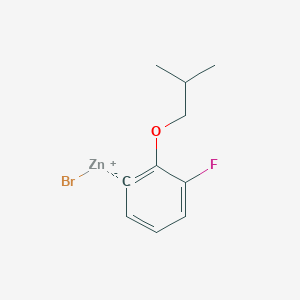
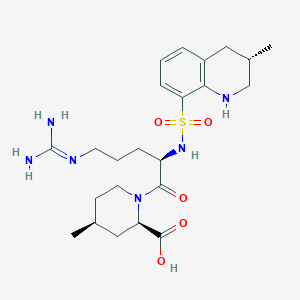
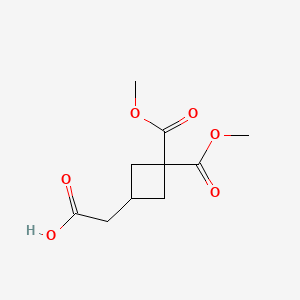

![1-[(6-chloro-3H-imidazo[4,5-b]pyridin-2-yl)sulfanyl]-3,3-dimethylbutan-2-one](/img/structure/B14886873.png)
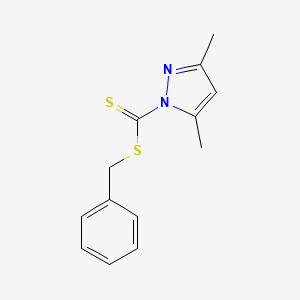
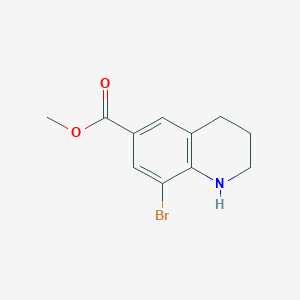
![2-(furan-2-yl)-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B14886892.png)
